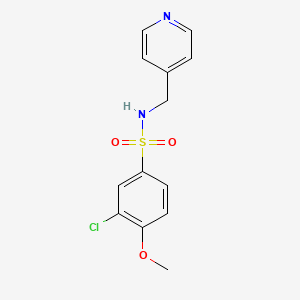

3-chloro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including sulfonation, chlorination, and amination processes. For instance, the synthesis of chloro-pyridinesulfonamide derivatives from hydroxy pyridine by sulfonation and chlorination has been reported with an overall yield of 41% (Pei, 2002)[https://consensus.app/papers/synthesis-4chloro3pyridinesulfonamide-pei/9c6cc75b12c858c5b77ce2586c0ad7b8/?utm_source=chatgpt]. Such methodologies highlight the complex synthetic routes employed to produce sulfonamide-based compounds.

Molecular Structure Analysis

Studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have provided detailed insights into their molecular and supramolecular structures. For example, differences in torsion angles and hydrogen bonding patterns contribute to the distinct structural characteristics of these compounds (Jacobs et al., 2013)[https://consensus.app/papers/n2pyridin2ylethylderivatives-methane-jacobs/1ed6595b59b65c5cbee29b92ac0bb4a7/?utm_source=chatgpt]. These structural analyses are crucial for understanding the interactions and reactivity of such compounds.

Chemical Reactions and Properties

The reactivity and chemical properties of sulfonamide derivatives are significantly influenced by their molecular structure. For instance, the presence of chloro, methoxy, and pyridinylmethyl groups can affect the compound's ability to participate in various chemical reactions, including those involving carbonic anhydrase inhibition (Balandis et al., 2020)[https://consensus.app/papers/synthesis-structureaffinity-relationship-chlorinated-balandis/29ede11daebe54b3852e9fe139194b65/?utm_source=chatgpt].

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for the practical application of chemical compounds. The crystalline structure of similar sulfonamide compounds has been elucidated through X-ray crystallography, revealing detailed information about molecular conformations and interactions (Rodrigues et al., 2015)[https://consensus.app/papers/structures-4methoxyn4methylphenylbenzenesulfonamide-rodrigues/5d16fbc460235eee844e56a436ed2884/?utm_source=chatgpt].

Chemical Properties Analysis

The chemical properties of "3-chloro-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide" and related compounds, including reactivity, stability, and interaction with biological targets, are of significant interest. For example, the synthesis and study of sulfonamides have shown their potential as carbonic anhydrase inhibitors, highlighting their chemical reactivity and interaction mechanisms (Gul et al., 2016)[https://consensus.app/papers/synthesis-bioactivity-studies-gul/a717922d5b5350e89a0b798ed33e6bcc/?utm_source=chatgpt].

Propriétés

IUPAC Name |

3-chloro-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQWDXDPHJAMIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49728448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Chloro-4-methoxy-N-pyridin-4-ylmethyl-benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5727258.png)

![N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B5727270.png)

![2-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B5727309.png)

![2-[(3-pyridinylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5727333.png)

![N-ethyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727339.png)

![ethyl 4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5727344.png)